Cas no 302-33-0 (Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester)

Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester structure
302-33-0 structure
Nome do Produto:Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester
N.o CAS:302-33-0
MF:C23H31NO2
MW:353.497746706009
CID:317200
PubChem ID:4910

Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester
    • 2-(Diethylamino)ethyl 2,2-diphenylpentanoate
    • 2,2-Diphenylvaleric acid 2-(diethylamino)ethyl ester
    • 2-Diethylaminoethyl propyldiphenylacetate
    • 2-Diethylaminoethyl-2,2-diphenylvalerate
    • Acetic acid, propyldiphenyl-, 2-(diethylamino)ethyl ester
    • AV 54315
    • BCTB
    • Benzeneacetic acid, α-phenyl-α-propyl-, 2-(diethylamino)ethyl ester
    • Ethyl aprofen
    • HL 8727
    • SK-525-A
    • SKF-525-A
    • Valeric acid, 2,2-diphenyl-, 2-(diethylamino)ethyl ester
    • BSPBio_002783
    • 4-09-00-02566 (Beilstein Handbook Reference)
    • BRN 2478573
    • 302-33-0
    • 2,2-Diphenylpentansaeure-2-diethylaminoethylester
    • Proadifen hydrochloride (Salt/Mix)
    • Prestwick2_000778
    • SBI-0050881.P003
    • NSC-39690 (Salt/Mix)
    • A510CA4CBT
    • 2-Diethylaminoethyl .alpha.,.alpha.-diphenyl valerate hydrochloride
    • AB00053629_11
    • NSC39690
    • KBio2_004535
    • Spectrum4_000328
    • 2-(DIETHYLAMINO)ETHYL-2,2-DIPHENYLVALERATE
    • KBio2_001967
    • Prestwick3_000778
    • BRD-K46317332-003-10-3
    • BRD-K46317332-003-05-3
    • NCGC00015799-04
    • SCHEMBL122630
    • DivK1c_000737
    • AB00053629
    • Spectrum2_000924
    • Lopac-P-1061
    • NCGC00015799-02
    • NCGC00162290-01
    • proadifen
    • Q7246819
    • SDCCGSBI-0050881.P004
    • KBio1_000737
    • KBio2_007103
    • CAS-62-68-0
    • CCG-204988
    • 2-Benzhydryl-pentanoic acid 2-diethylamino-ethyl ester
    • Spectrum5_001164
    • KBioSS_001967
    • DTXSID2048452
    • KBio3_002283
    • BSPBio_000856
    • SPBio_000828
    • NCGC00015799-11
    • BRD-K46317332-003-06-1
    • Proadifen [INN]
    • Prestwick1_000778
    • UNII-A510CA4CBT
    • NS00015025
    • NCGC00015799-03
    • KBioGR_000675
    • HSCI1_000231
    • Proadifene [INN-French]
    • Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl-, 2-(diethylamino)ethyl ester
    • SNTQPLDRUZOSDP-UHFFFAOYSA-N
    • NSC170997
    • 5171 RP (Salt/Mix)
    • Benzeneacetic acid, alpha-phenyl-alpha-propyl-, 2-(diethylamino)ethyl ester
    • Proadifeno [INN-Spanish]
    • CHEBI:92811
    • IDI1_000737
    • AI3-22951
    • AKOS003658590
    • SKF-525-A (Salt/Mix)
    • 2-(Diethylamino)ethyl 2,2-diphenylvalerate hydrochloride
    • NCGC00015799-01
    • 2-diethylaminoethyl 2,2-diphenylpentanoate
    • CHEMBL282567
    • BDBM50017716
    • 2,2-Diphenyl-pentanoic acid 2-diethylamino-ethyl ester
    • CCRIS 7248
    • Lopac0_000906
    • Prestwick0_000778
    • 2-(Diethylamino)ethyl 2,2-diphenylpentanoate #
    • Spectrum_001487
    • NINDS_000737
    • Spectrum3_001172
    • RP 5171 (Salt/Mix)
    • BPBio1_000942
    • AB00053629_10
    • SPBio_002795
    • Proadifenum [INN-Latin]
    • BRD-K46317332-003-17-8
    • Proadifene
    • Valeric acid, 2,2-diphenyl-, 2-(diethylamino)ethyl ester (8CI)
    • Proadifeno
    • Proadifene (INN-French)
    • BRD-K46317332-003-16-0
    • BRD-K46317332-003-18-6
    • Proadifeno (INN-Spanish)
    • Acetate, Diethylaminoethyldiphenylpropyl
    • Benzeneacetic acid, alpha-phenyl-alpha-propyl-, 2-(diethylamino)ethyl ester (9CI)
    • STK049476
    • Proadifenum (INN-Latin)
    • DTXCID8028426
    • Proadifenum
    • Inchi: InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3
    • Chave InChI: SNTQPLDRUZOSDP-UHFFFAOYSA-N
    • SMILES: CCN(CCOC(C(C1C=CC=CC=1)(CCC)C1C=CC=CC=1)=O)CC

Propriedades Computadas

  • Massa Exacta: 353.23563
  • Massa monoisotópica: 353.235479232g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 11
  • Complexidade: 375
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 29.5Ų
  • XLogP3: 4.6

Propriedades Experimentais

  • Densidade: 1.0678 (rough estimate)
  • Ponto de ebulição: 486.9°C (rough estimate)
  • Índice de Refracção: 1.5614 (estimate)
  • PSA: 29.54

Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Aaron
AR00BH1O-10mg
Proadifen
302-33-0
10mg
$121.00 2023-12-14
Aaron
AR00BH1O-25mg
Proadifen
302-33-0
25mg
$179.00 2023-12-14
Aaron
AR00BH1O-50mg
Proadifen
302-33-0
50mg
$236.00 2023-12-14
1PlusChem
1P00BGTC-10mg
Proadifen
302-33-0 ≥98%
10mg
$87.00 2024-05-06
1PlusChem
1P00BGTC-25mg
Proadifen
302-33-0 ≥98%
25mg
$123.00 2024-05-06
1PlusChem
1P00BGTC-50mg
Proadifen
302-33-0 ≥98%
50mg
$149.00 2024-05-06

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